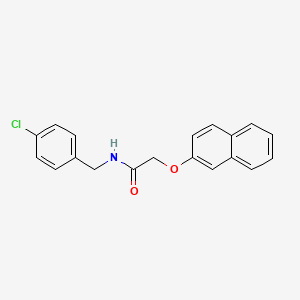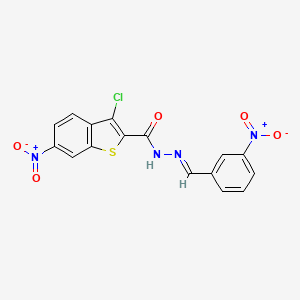
N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide, also known as Compound 48/80, is a chemical compound that has been widely used in scientific research as a tool to investigate the biochemical and physiological effects of mast cell activation. Mast cells are a type of immune cell that plays a key role in allergic reactions and inflammation. Compound 48/80 is a potent activator of mast cells, and as such, has been used to study the mechanisms of mast cell activation and the downstream effects of mast cell degranulation.
Wirkmechanismus
N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 acts as a potent activator of mast cells by binding to specific receptors on the cell surface. This binding triggers a signaling cascade that leads to the release of histamine and other inflammatory mediators from the mast cell granules. Histamine is a potent vasodilator and is responsible for many of the symptoms of allergic reactions, such as itching, swelling, and redness.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 are primarily due to its ability to activate mast cells and induce the release of histamine and other inflammatory mediators. These effects include vasodilation, increased vascular permeability, smooth muscle contraction, mucus secretion, and bronchoconstriction. In addition, N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 has been shown to induce apoptosis in certain cell types, such as lymphocytes and tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 in lab experiments is its potency as a mast cell activator. This allows researchers to study the effects of mast cell activation in a controlled and reproducible manner. However, the use of N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 is also associated with some limitations. For example, its mechanism of action is not fully understood, and its effects on non-mast cell types are not well characterized. In addition, the use of N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 in vivo is limited by its toxicity and potential for inducing anaphylactic shock.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 and its effects on mast cells. One area of interest is the development of more selective mast cell activators that can be used to study the effects of mast cell activation in specific tissues and disease states. Another area of interest is the development of novel therapies that target mast cells and their downstream effects in diseases such as asthma, allergies, and cancer. Finally, there is a need for further research on the mechanisms of N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80-induced mast cell activation and the downstream effects of mast cell degranulation.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 involves the reaction of 2-naphthol with 4-chlorobenzyl chloride in the presence of sodium hydroxide to form 4-chlorobenzyl 2-naphthol ether. This intermediate is then acetylated with acetic anhydride to form N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 has been used extensively in scientific research to study the mechanisms of mast cell activation and the downstream effects of mast cell degranulation. Mast cells are known to be involved in a wide range of physiological processes, including allergic reactions, inflammation, wound healing, and tissue remodeling. By studying the effects of N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide 48/80 on mast cell activation, researchers have gained insights into the role of mast cells in these processes.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-17-8-5-14(6-9-17)12-21-19(22)13-23-18-10-7-15-3-1-2-4-16(15)11-18/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHLBBGOERRRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)

